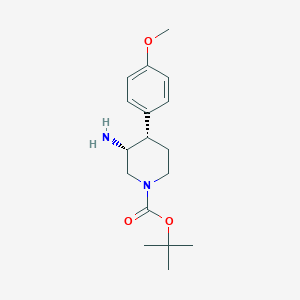

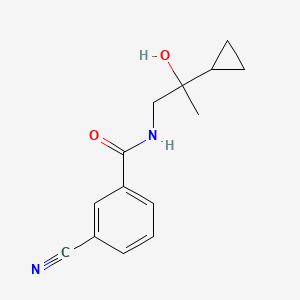

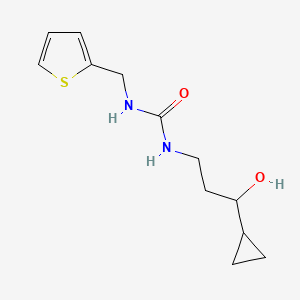

Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves multiple steps, including acylation, sulfonation, substitution, and reduction processes, highlighting a versatile approach to creating this complex molecule. A key step in the synthesis involves the diastereoselective reduction of chiral enaminoester, followed by efficient isomerization under basic conditions, leading to enantiomerically pure compounds (Min Wang et al., 2015; H. Jona et al., 2009).

Molecular Structure Analysis

Characterization and molecular structure analyses, including X-ray diffraction studies, offer insights into the compound's conformation and the arrangement of its atoms. These studies facilitate the understanding of its chemical behavior and interaction capabilities. The crystal structure analysis helps in revealing the stereogenic centers and spatial configuration which are crucial for its biological activity (C. Sanjeevarayappa et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of various pharmacologically relevant molecules. For instance, its role in the synthesis of Vandetanib, an anti-cancer drug, highlights its importance in drug manufacturing processes. The synthesis involves multiple steps, including substitution, deprotection, and cyclization, which underscore the compound's versatility and value in industrial-scale production (W. Mi, 2015).

Role in Asymmetric Synthesis

The compound's application extends to the field of asymmetric synthesis, where it is used to create chiral building blocks for the construction of N-heterocycles. This is particularly significant in the synthesis of piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutic agents. The use of chiral sulfinamides, including this compound, has revolutionized the stereoselective synthesis of amines and their derivatives, offering a pathway to structurally diverse and biologically active molecules (R. Philip et al., 2020).

Pharmacological Implications

Beyond its synthetic utility, the compound's structural features are relevant to the study of opiate pharmacology. Analog studies focusing on similar structures have contributed to understanding the activity of opiates, providing insights into the molecular basis of their effects. This research facilitates the development of new pharmacotherapies by exploring the relationship between chemical structure and biological activity (G. Brine et al., 1997).

Biotechnological Production and Biological Activities

The biotechnological production of related compounds, such as Rosmarinic acid, demonstrates the potential of using bioprocesses for mass-producing substances with significant biological activities. This approach aligns with sustainable practices and highlights the importance of chemical compounds in developing natural product-based therapeutics and food additives (A. Marchev et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-14(15(18)11-19)12-5-7-13(21-4)8-6-12/h5-8,14-15H,9-11,18H2,1-4H3/t14-,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRAUYZWZUTUAO-GJZGRUSLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)

![1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2489881.png)

![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)

![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)